1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
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Overview
Description
1-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound that features a unique structure combining a cyclopentane ring fused to a pyridine ring, with a chlorine atom and a nitrile group attached
Preparation Methods
The synthesis of 1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . Another approach involves cyclocondensation reactions between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide solutions as reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Cyclocondensation: Reactions involving cyclocondensation with other nitriles or aldehydes to form more complex heterocyclic structures.
Common reagents include sodium alkoxide solutions, Mn(OTf)2, and t-BuOOH. Major products formed from these reactions often include various substituted pyridine derivatives.
Scientific Research Applications
1-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile exerts its effects involves interactions with various molecular targets. The presence of the nitrile group and the chlorine atom allows for specific binding interactions with enzymes and receptors, potentially modulating biological pathways. Detailed studies on its molecular targets and pathways are ongoing.
Comparison with Similar Compounds
Similar compounds to 1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile include:
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues: These compounds share a similar core structure but differ in functional groups and substitution patterns.
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These derivatives are synthesized through similar multicomponent reactions and have comparable chemical properties.
Properties
IUPAC Name |
1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-8-3-1-2-7(8)6(4-11)5-12-9/h5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQLHYOCVRCSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC=C2C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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